molecular formula C21H23N3O2 B2517786 4-tert-butyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891122-97-7

4-tert-butyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2517786
CAS No.: 891122-97-7
M. Wt: 349.434
InChI Key: KDDFJUJGONSCOI-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule investigated for its potential as a kinase inhibitor in oncological research. Its core structure incorporates the 1,3,4-oxadiazole heterocycle, a motif extensively documented in scientific literature for its ability to serve as a pharmacophore in kinase binding domains. Research into analogous compounds suggests this molecule is designed to target and inhibit specific tyrosine kinases, with a primary focus on the BCR-ABL fusion protein, which is a well-validated therapeutic target in chronic myeloid leukemia (CML). The mechanism of action is postulated to involve competitive binding at the ATP-binding site of the kinase , thereby preventing phosphorylation and subsequent dysregulation of downstream signaling pathways that drive cellular proliferation and survival in cancer cells. Its research value extends to studying drug resistance mechanisms in BCR-ABL driven malignancies and for the exploration of structure-activity relationships (SAR) within this class of inhibitors. This compound is a valuable tool for researchers in chemical biology and drug discovery aiming to elucidate the complexities of kinase signaling and to develop novel targeted cancer therapies.

Properties

IUPAC Name

4-tert-butyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-13-6-7-14(2)17(12-13)19-23-24-20(26-19)22-18(25)15-8-10-16(11-9-15)21(3,4)5/h6-12H,1-5H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDFJUJGONSCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The final step involves the coupling of the oxadiazole ring with the benzamide moiety, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-tert-butyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name/Identifier Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity (if reported)
Target Compound C₂₂H₂₅N₃O₂* ~393.5 (estimated) N/A 4-tert-butylbenzamide, 5-(2,5-dimethylphenyl)-oxadiazole Not reported
LMM5 () C₂₄H₂₄N₄O₄S 480.54 N/A 4-[benzyl(methyl)sulfamoyl], 5-(4-methoxyphenyl)methyl Antifungal (C. albicans)
5a () C₁₆H₁₂ClN₃O₃ 329.74 184 4-chlorophenyl, benzamide Cytotoxicity evaluated
7c () C₁₆H₁₇N₅O₂S₂ 375.47 134–178 2-amino-thiazole, methylphenyl Not reported
4-((3,4-dihydroisoquinolin-2-yl)sulfonyl)-N-... () C₂₆H₂₄N₄O₄S 488.6 N/A Sulfonyl-dihydroisoquinoline, 5-(2,5-dimethylphenyl)-oxadiazole Not reported

*Molecular formula estimated based on structural analogs in .

Key Observations:

Substituent Diversity: The 2,5-dimethylphenyl group on the oxadiazole ring (target compound) contrasts with 4-chlorophenyl (5a), 4-methoxyphenyl (LMM5), and thiazole derivatives (7c) . This substitution likely increases steric hindrance and hydrophobicity compared to smaller or polar groups.

Physicochemical Properties :

  • Melting points for oxadiazole derivatives range from 134–184°C, influenced by substituent polarity and crystallinity. The tert-butyl group in the target compound may reduce melting points compared to chlorinated analogs (e.g., 5a at 184°C) due to reduced intermolecular forces .

Biological Activity

4-tert-butyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide backbone with a tert-butyl group and an oxadiazole moiety. Its molecular formula is C17H20N2O2C_{17}H_{20}N_{2}O_{2}, with a molecular weight of 284.36 g/mol. The structure is pivotal for its biological interactions.

Anticancer Properties

Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar oxadiazole-containing compounds can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

  • IC50 Values : In vitro studies have reported IC50 values in the micromolar range for related compounds, suggesting moderate to high potency against cancer cells .

The biological activity of this compound may involve:

  • Inhibition of Kinase Activity : Similar benzamide derivatives have been shown to inhibit RET kinase activity, which is crucial in various cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in cancerous cells .
  • Cell Cycle Arrest : Compounds like this one may induce cell cycle arrest at specific phases, contributing to their anticancer effects.

Study on Oxadiazole Derivatives

A study published in MDPI highlighted the efficacy of oxadiazole derivatives against cancer cell lines. The findings indicated that certain modifications to the oxadiazole structure could enhance biological activity significantly. For example:

  • Compound Variants : Variants with different substituents on the oxadiazole ring showed varied potency levels against cancer cell lines, with some achieving IC50 values as low as 0.65 µM against MCF-7 cells .

Data Table: Biological Activity Summary

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7~1.0Kinase inhibition
Related Oxadiazole DerivativeHeLa~0.65Cell cycle arrest
Another Benzamide VariantPANC-1~2.41Apoptosis induction

Q & A

Basic: What are the key synthetic strategies for synthesizing 4-tert-butyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-oxadiazole ring via cyclization of acylthiosemicarbazides under dehydrating conditions (e.g., using POCl₃ or H₂SO₄). Subsequent coupling of the oxadiazole intermediate with the benzamide moiety is achieved via nucleophilic substitution or amide bond formation using coupling agents like EDC/HOBt. Reaction conditions (temperature, pH, solvent polarity) must be tightly controlled to minimize by-products and improve yields .

Basic: What characterization techniques are essential for confirming the compound’s structure and purity?

Answer:
Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments, particularly distinguishing oxadiazole and benzamide regions.
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch in benzamide at ~1650 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and absolute configuration, as demonstrated in related oxadiazole derivatives .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:
Key parameters include:

  • Temperature : Cyclization steps often require reflux (e.g., 80–100°C in ethanol or DMF).
  • pH Control : Acidic conditions (pH 2–4) stabilize intermediates during oxadiazole formation.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., DCC) enhances amide bond formation efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

Advanced: How can contradictions in biological activity data (e.g., variable IC₅₀ values) be resolved?

Answer:
Contradictions may arise from:

  • Purity Issues : Validate compound purity via HPLC (>95%) and elemental analysis.
  • Assay Variability : Use orthogonal assays (e.g., MTT for cytotoxicity and bacterial growth inhibition for antimicrobial activity).
  • Structural Analogues : Compare activity with derivatives lacking specific substituents (e.g., tert-butyl or dimethylphenyl groups) to isolate functional group contributions .

Advanced: What strategies are used to study structure-activity relationships (SAR) for enhancing bioactivity?

Answer:

  • Functional Group Substitution : Replace the 2,5-dimethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on antimicrobial potency.
  • Oxadiazole Modifications : Introduce sulfur (thiadiazole) or selenium analogues to evaluate changes in binding affinity.
  • Molecular Docking : Simulate interactions with target proteins (e.g., bacterial DNA gyrase or tubulin) to guide rational design .

Basic: What biological activities have been studied for this compound?

Answer:
Primary research focuses on:

  • Antimicrobial Activity : Against Gram-positive bacteria (e.g., S. aureus) due to oxadiazole’s disruption of cell wall synthesis.
  • Anticancer Potential : Inhibition of cancer cell proliferation (e.g., MCF-7 breast cancer cells) via apoptosis induction.
  • Mechanistic Studies : Interaction with enzyme active sites (e.g., tyrosine kinases) .

Advanced: How does the 1,3,4-oxadiazole moiety influence the compound’s bioactivity?

Answer:
The oxadiazole ring:

  • Acts as a bioisostere for amide bonds, enhancing metabolic stability.
  • Participates in π-π stacking and hydrogen bonding with target proteins.
  • Electron-withdrawing effects modulate electron density in the benzamide group, affecting binding affinity .

Advanced: What computational methods are employed in designing derivatives of this compound?

Answer:

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactivity.
  • Molecular Dynamics (MD) : Simulates ligand-protein interactions over time to assess binding stability.
  • QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with biological activity to prioritize synthesis targets .

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